

Application Note: Quantitative Analysis of Narasin and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: Narasin sodium

Cat. No.: B8054886

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Abstract

This application note details a robust and sensitive method for the simultaneous quantification of narasin and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Narasin, a polyether ionophore antibiotic used as a coccidiostat in poultry and livestock, undergoes metabolic transformation in vivo, primarily through hydroxylation. Monitoring narasin and its hydroxylated metabolites is crucial for pharmacokinetic studies, residue analysis in edible tissues, and ensuring food safety. The described protocol provides detailed procedures for sample preparation from various matrices, optimized LC-MS/MS conditions, and validation data, making it suitable for researchers, scientists, and professionals in drug development and regulatory monitoring.

Introduction

Narasin is an important veterinary drug for the control of coccidiosis in poultry.^{[1][2]} Its efficacy and safety are determined by its pharmacokinetic profile, which includes its metabolism into various forms. The primary metabolic pathways for narasin involve oxidation, leading to the formation of di-hydroxy and tri-hydroxy metabolites.^{[1][2]} A reliable analytical method is essential for the accurate measurement of the parent drug and its metabolites in biological samples. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This document provides a comprehensive protocol for the analysis of narasin and its metabolites in various tissues.

Experimental Protocols

Sample Preparation (Tissue Samples)

This protocol is adapted from established methods for the extraction of narasin from animal tissues.^[3]^[4]

Materials:

- Tissue sample (muscle, liver, kidney, fat)
- Dry ice
- Food grinder
- iso-octane/ethyl acetate (90:10, v/v)
- Anhydrous sodium sulphate
- Silica solid-phase extraction (SPE) cartridges
- Ethyl acetate/methanol (80:20, v/v)
- Methanol
- Nitrogen evaporator
- Centrifuge

Procedure:

- Homogenize the tissue sample with dry ice using a food grinder.^[3]
- Weigh approximately 5 g of the homogenized sample.
- Add iso-octane/ethyl acetate (90:10) and agitate vigorously.^[3]
- Centrifuge the sample to separate the layers.
- Collect the supernatant (organic layer).

- Pass the extract through anhydrous sodium sulphate to remove any residual water.[3]
- Condition a silica SPE cartridge.
- Load the dried extract onto the SPE cartridge.
- Elute the analytes with ethyl acetate/methanol (80:20).[3]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]
- Reconstitute the residue in 1.0 mL of methanol for LC-MS/MS analysis.[3]

Liquid Chromatography (LC) Conditions

The following LC conditions are optimized for the separation of narasin and its metabolites.

| Parameter | Condition |
|--------------------|--|
| Column | Phenomenex Aqua® 5 µm C18, 150 × 2 mm[3] |
| Mobile Phase A | 0.1% formic acid in water[3] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[3] |
| Gradient | A suitable gradient should be optimized to ensure separation of the parent drug and its metabolites. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[3] |
| Injection Volume | 2 µL[3] |
| Autosampler Temp. | 4°C[3] |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Condition |
|-----------------------|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][3] |
| Ion Source Voltage | 5500 V[3] |
| MRM Transitions | Narasin: 787.5 > 431.3 (quantitative), 787.5 > 531.3 (confirmatory), 787.5 > 279.2 (confirmatory)[3]Di-hydroxy Narasin: (Predicted) [M+Na] ⁺ 819.5 > fragmentsTri-hydroxy Narasin: (Predicted) [M+Na] ⁺ 835.5 > fragments |
| Collision Energy (CE) | Narasin: 67 eV (quantitative), 60 eV and 73 eV (confirmatory)[3] |

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for narasin analysis.

Table 1: Method Performance Characteristics for Narasin in Various Tissues

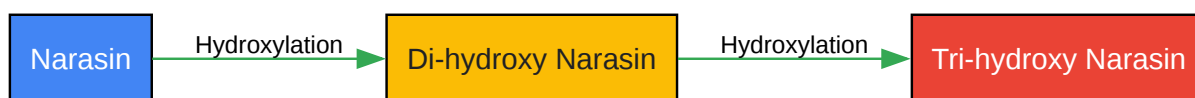
| Matrix | LOQ (µg/kg) | Recovery (%) | Repeatability (RSDr %) | Reference |
|---------------|-------------|--------------|------------------------|-----------|
| Chicken Fat | 4.0 ng/g | 86.2 - 103.5 | 3.9 - 13.8 | [5] |
| Bovine Muscle | 15 µg/kg | 76.0 - 92.6 | - | [1] |
| Bovine Liver | 50 µg/kg | 76.0 - 92.6 | - | [1] |
| Bovine Kidney | 15 µg/kg | 76.0 - 92.6 | - | [1] |
| Bovine Fat | 50 µg/kg | 76.0 - 92.6 | - | [1] |
| Animal Feed | <20 mg/kg | >90 | 1.2 - 10.5 | [6] |

Table 2: MRM Transitions and Collision Energies for Narasin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use | Reference |
|---------|---------------------|-------------------|-----------------------|--------------|-----------|
| Narasin | 787.5 | 431.3 | 67 | Quantitative | [3] |
| Narasin | 787.5 | 531.3 | 60 | Confirmatory | [3] |
| Narasin | 787.5 | 279.2 | 73 | Confirmatory | [3] |

Visualizations

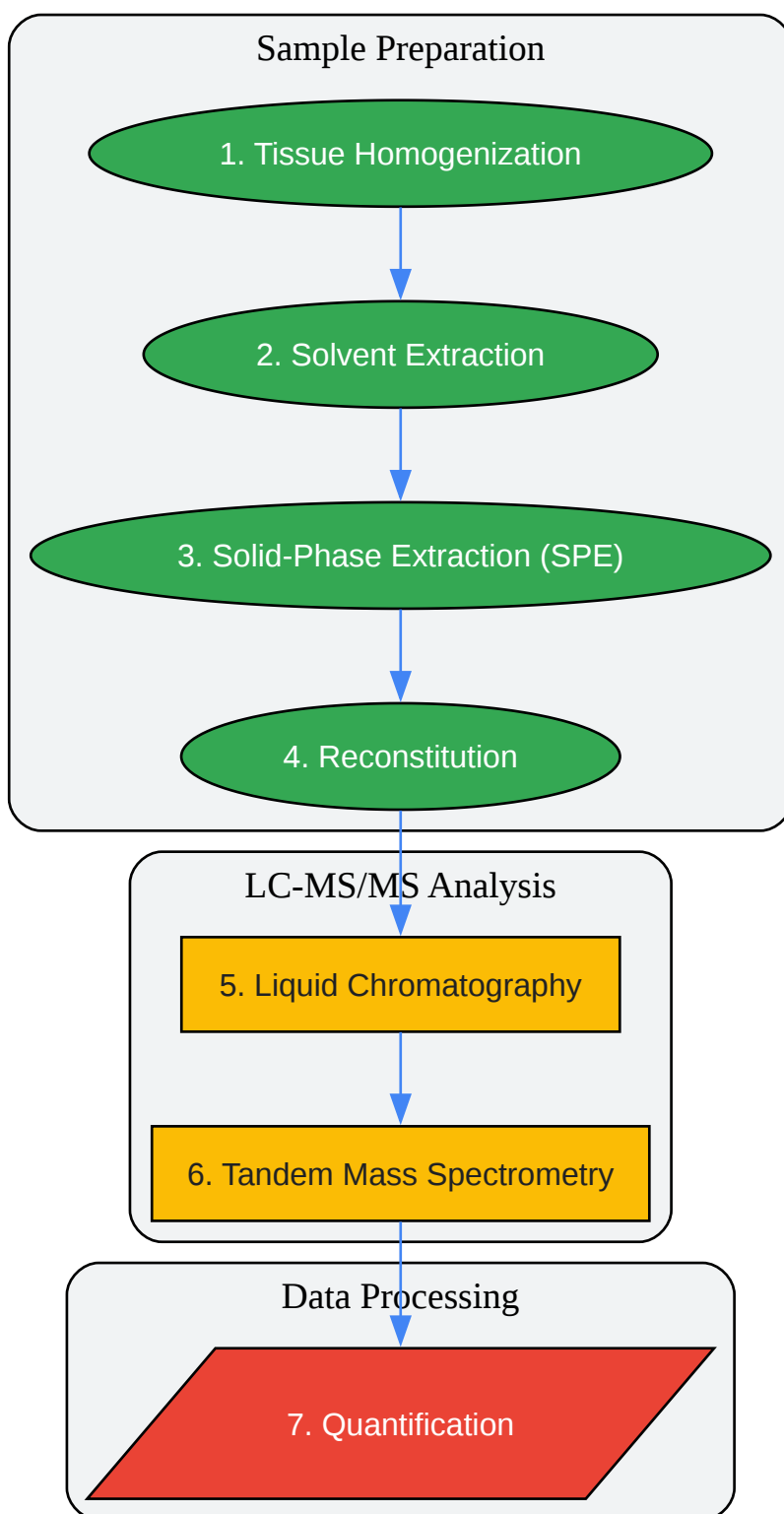
Narasin Metabolism Pathway



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Caption: Metabolic pathway of narasin via hydroxylation.

Experimental Workflow for Narasin Analysis



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Caption: Experimental workflow for LC-MS/MS analysis of narasin.

Conclusion

The LC-MS/MS method presented in this application note is a reliable and sensitive tool for the quantitative analysis of narasin and its hydroxylated metabolites in various biological matrices. The detailed protocols for sample preparation and instrument parameters provide a solid foundation for researchers and analysts in the fields of veterinary drug development, food safety, and regulatory science. The method's performance, as demonstrated by the validation data, meets the requirements for accurate residue monitoring and pharmacokinetic studies.

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